molecular formula C12H15NO2 B2460285 Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate CAS No. 960354-11-4

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate

Cat. No.: B2460285
CAS No.: 960354-11-4
M. Wt: 205.257
InChI Key: SIOONWVJMJQSCN-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)7-9-3-2-4-10-8-13-6-5-11(9)10/h2-4,13H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOONWVJMJQSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC2=C1CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960354-11-4
Record name methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions usually involve heating the reactants to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization:

  • Basic hydrolysis : Treatment with NaOH or KOH in aqueous methanol/THF at reflux cleaves the ester to form 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid.

  • Acidic hydrolysis : HCl or H₂SO₄ in refluxing ethanol also achieves hydrolysis, though basic conditions are more commonly employed.

The carboxylic acid product can then participate in amidation, peptide coupling, or reduction reactions (e.g., LiAlH₄ reduction to the alcohol).

Nucleophilic Substitution at the Ester Group

The electron-deficient carbonyl carbon of the ester is susceptible to nucleophilic attack:

  • Aminolysis : Reaction with primary or secondary amines (e.g., benzylamine) in polar aprotic solvents (DMF, DCM) produces amide derivatives.

  • Transesterification : Catalyzed by acids or bases, the methyl ester can be exchanged with other alcohols (e.g., propan-2-yl) to yield alternative esters.

Reductive Alkylation and Cyclization

The THIQ nitrogen can undergo reductive alkylation to form secondary or tertiary amines:

  • Reductive amination : Reacting with aldehydes/ketones (e.g., formaldehyde) in the presence of NaCNBH₃ or other reductants introduces alkyl groups at the nitrogen .

  • Intramolecular cyclization : Under acidic conditions (e.g., BF₃·OEt₂), the THIQ nitrogen can attack electrophilic carbons in pendant groups, forming fused bicyclic systems .

Transition Metal Coordination

The THIQ nitrogen and ester carbonyl oxygen enable coordination with transition metals:

Metal IonCoordination SiteApplication
Cu²⁺N (THIQ), O (ester)Catalyzes asymmetric nitroaldol additions .
Co³⁺N (THIQ)Forms chiral complexes for enantioselective catalysis .
Fe³⁺N (THIQ)Stabilizes high-spin complexes in oxidation studies .

These coordination compounds are synthesized by reacting the ligand with metal salts (e.g., CuCl₂, Co(OAc)₃) in dry methanol .

Suzuki Coupling and Aryl Functionalization

The THIQ aromatic ring can undergo cross-coupling reactions if halogenated:

  • Suzuki-Miyaura coupling : A brominated THIQ derivative reacts with boronic acids (e.g., 2-ethoxyvinyl pinacolboronate) under Pd catalysis to introduce aryl/vinyl groups at the 5-position .

  • Buchwald-Hartwig amination : Pd-mediated coupling with aryl halides functionalizes the THIQ nitrogen .

Oxidation and Ring Modification

  • THIQ ring oxidation : MnO₂ or DDQ oxidizes the THIQ ring to isoquinoline derivatives, altering electronic properties .

  • Ester reduction : LiAlH₄ reduces the ester to a primary alcohol, enabling subsequent alkylation or oxidation.

Reaction Optimization Data

Data from patent-derived protocols highlight temperature and catalyst effects :

Reaction StepConditionsYield
Cyclization140–160°C, 3 hr (Et₃SiH/TFA)72%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, 80°C65%
Reductive aminationNaCNBH₃, MeOH, rt85%

This compound’s multifunctional design supports applications in medicinal chemistry (e.g., dopamine receptor ligands) , asymmetric catalysis , and materials science. Future research could explore its use in photoactive complexes or enzyme inhibition studies.

Scientific Research Applications

Chemistry

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate serves as a crucial building block in organic synthesis. It can be utilized in:

  • Synthesis of Complex Molecules : The compound is employed as a precursor for synthesizing more complex organic molecules.
  • Synthetic Routes : Common synthetic methods include cyclization reactions involving N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents like phosphorus oxychloride or zinc chloride.

Biology

The compound has been investigated for its biological properties:

  • Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding Studies : Binding affinity experiments have been conducted to assess its interaction with various neurotransmitter receptors, including serotonergic and melatonergic receptors .

Medicine

This compound shows potential therapeutic applications:

  • Neurodegenerative Disorders : Research indicates that THIQ derivatives may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .
  • Antimicrobial Activity : The compound has demonstrated efficacy against various infective pathogens, highlighting its potential as an antimicrobial agent .

Industrial Applications

The compound can also find applications in various industrial sectors:

  • Pharmaceutical Development : It serves as an intermediate in the synthesis of pharmaceuticals targeting neurodegenerative diseases and infections.
  • Material Science : Potential applications in developing new materials due to its unique chemical properties.

Case Studies and Research Findings

  • Neuroprotective Effects :
    • A study explored the neuroprotective effects of THIQ derivatives, demonstrating their ability to modulate neurotransmitter systems and reduce oxidative stress markers in cellular models of neurodegeneration .
  • Antimicrobial Properties :
    • Research highlighted the antimicrobial activity of THIQ compounds against a spectrum of pathogens. This compound was specifically noted for its effectiveness against certain bacterial strains .
  • Receptor Interaction Studies :
    • Binding assays conducted on CHO cell lines expressing human receptors revealed that this compound exhibits selective binding affinities that could be leveraged for therapeutic applications targeting mood disorders and sleep regulation .

Mechanism of Action

The mechanism of action of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or bind to specific receptors, leading to various biological effects. For example, it may inhibit enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters in the brain and exerting neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar biological activities.

    Methyl 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetate: A structural isomer with different substitution patterns.

    Quinoline Derivatives: Compounds with a similar core structure but different functional groups.

Uniqueness

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Biological Activity

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of the Compound

This compound is a derivative of tetrahydroisoquinolines (THIQs), which are known for their complex structures and biological significance. THIQs have been studied for their potential in treating various neurodegenerative disorders and as antimicrobial agents due to their ability to interact with multiple biochemical pathways .

Target Interactions

The biological activities of THIQ derivatives like this compound are attributed to their interactions with specific biological targets. These compounds can modulate neurotransmitter receptors and inhibit enzymes involved in various metabolic pathways. Notably, they have shown efficacy against:

  • Neurodegenerative Disorders : THIQs may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
  • Infective Pathogens : They have demonstrated antimicrobial properties against a range of pathogens .

Biochemical Pathways

The interaction of this compound with various biochemical pathways suggests its potential for broad therapeutic applications. The compound is believed to influence:

  • Enzyme Inhibition : It acts on key enzymes involved in metabolic processes.
  • Receptor Binding : It interacts with neurotransmitter receptors, potentially affecting mood and cognitive functions .

Research Findings and Case Studies

Numerous studies have been conducted to evaluate the biological activity of THIQ derivatives. Here are some notable findings:

StudyFindings
Minami et al. (2004)Demonstrated that THIQ derivatives can effectively reduce inflammation in models of allergic conjunctivitis .
RSC Advances Review (2021)Highlighted the diverse biological activities of THIQ analogs against neurodegenerative diseases and infectious agents .
PMC Study (2023)Investigated novel THIQ compounds exhibiting potent antiparasitic activity against Plasmodium falciparum, indicating potential for malaria treatment .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Neuroprotective Agents : Its ability to modulate neurotransmitter systems makes it a candidate for treating conditions such as Alzheimer's and Parkinson's diseases.
  • Antimicrobial Agents : The compound's efficacy against various pathogens positions it as a potential treatment for infectious diseases.
  • Anti-inflammatory Drugs : Its action on inflammatory pathways suggests utility in treating allergic reactions and chronic inflammatory conditions .

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